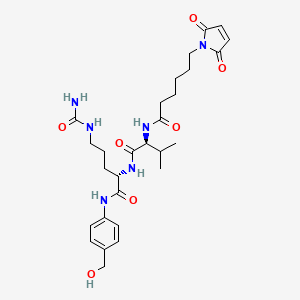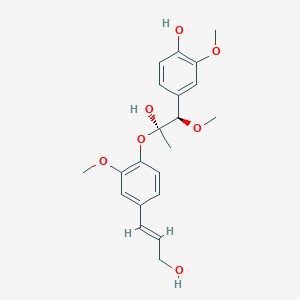![molecular formula C20H13N B570002 Benzo[e]pyren-3-amine CAS No. 120014-98-4](/img/structure/B570002.png)
Benzo[e]pyren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[e]pyren-3-amine is a derivative of benzo[e]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of five fused benzene rings. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]pyren-3-amine typically involves the functionalization of the benzo[e]pyrene core. One common method is the nitration of benzo[e]pyrene followed by reduction to yield the corresponding amine. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The reduction step often employs reagents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzo[e]pyren-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or sulfonation, can occur at specific positions on the aromatic ring, facilitated by reagents like bromine or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation, sulfuric acid for sulfonation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Benzo[e]pyren-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds and as a probe in studying aromaticity and electronic properties of PAHs.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as DNA and proteins, and its role in mutagenesis and carcinogenesis.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of benzo[e]pyren-3-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA double helix, causing structural distortions and interfering with replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. The compound’s effects are mediated through pathways involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes, which facilitate its metabolic activation and subsequent biological activities.
Comparison with Similar Compounds
Benzo[a]pyrene: Another well-known PAH with similar structural features but differing in the position of the fused benzene rings.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to more complex structures and varied chemical properties.
Indenopyrenes and Naphthopyrenes: Related PAHs with different ring fusion patterns, affecting their reactivity and biological activities.
Uniqueness of Benzo[e]pyren-3-amine: this compound is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs
Properties
IUPAC Name |
benzo[e]pyren-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJOBNJGNHQEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC5=C4C2=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721335 |
Source


|
| Record name | Benzo[e]pyren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120014-98-4 |
Source


|
| Record name | Benzo[e]pyren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(1-methylethylidene)-, oxime (9CI)](/img/new.no-structure.jpg)



![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)


![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)
